molecular formula C21H17NO B1303691 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile CAS No. 338791-84-7

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile

Cat. No.: B1303691
CAS No.: 338791-84-7
M. Wt: 299.4 g/mol
InChI Key: PNIWDAPCEDFZST-UHFFFAOYSA-N
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Description

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.37 g/mol . It is characterized by the presence of a hydroxy group attached to a phenylmethyl group, which is further connected to a phenylacetonitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase-transfer catalysts can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[Methoxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
  • 2-{4-[Ethoxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
  • 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetamide

Uniqueness

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The hydroxy group also enhances its solubility in polar solvents, making it more versatile in various applications .

Properties

IUPAC Name

2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIWDAPCEDFZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377315
Record name 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338791-84-7
Record name 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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